molecular formula C7H11FO2 B13411867 (1S,2R)-1-fluoro-2-propan-2-ylcyclopropane-1-carboxylic acid

(1S,2R)-1-fluoro-2-propan-2-ylcyclopropane-1-carboxylic acid

Cat. No.: B13411867
M. Wt: 146.16 g/mol
InChI Key: QQBMHOMBYVWDHU-VDTYLAMSSA-N
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Description

(1S,2R)-1-fluoro-2-propan-2-ylcyclopropane-1-carboxylic acid is a chiral compound with significant importance in organic chemistry. Its unique stereochemistry and functional groups make it a valuable molecule for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-fluoro-2-propan-2-ylcyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of an appropriate alkene precursor using a fluorinating agent. The reaction conditions typically include the use of a chiral catalyst to ensure the desired stereochemistry is obtained .

Industrial Production Methods

Industrial production of this compound often involves the use of enzymatic processes to achieve high enantioselectivity. Enzymatic methods are preferred due to their efficiency and ability to produce enantiomerically pure compounds .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-fluoro-2-propan-2-ylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include ketones, alcohols, alkanes, and substituted cyclopropane derivatives .

Scientific Research Applications

(1S,2R)-1-fluoro-2-propan-2-ylcyclopropane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (1S,2R)-1-fluoro-2-propan-2-ylcyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The fluorine atom plays a crucial role in enhancing the compound’s reactivity and binding affinity to target molecules. The pathways involved often include enzyme inhibition or activation, depending on the context of its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1S,2R)-1-fluoro-2-propan-2-ylcyclopropane-1-carboxylic acid apart from similar compounds is its specific stereochemistry and the presence of a fluorine atom.

Properties

Molecular Formula

C7H11FO2

Molecular Weight

146.16 g/mol

IUPAC Name

(1S,2R)-1-fluoro-2-propan-2-ylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H11FO2/c1-4(2)5-3-7(5,8)6(9)10/h4-5H,3H2,1-2H3,(H,9,10)/t5-,7+/m1/s1

InChI Key

QQBMHOMBYVWDHU-VDTYLAMSSA-N

Isomeric SMILES

CC(C)[C@H]1C[C@]1(C(=O)O)F

Canonical SMILES

CC(C)C1CC1(C(=O)O)F

Origin of Product

United States

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